molecular formula C10H11BrO4S B3199461 2-[(3-Bromophenyl)methanesulfonyl]propanoic acid CAS No. 1016862-04-6

2-[(3-Bromophenyl)methanesulfonyl]propanoic acid

Cat. No. B3199461
CAS RN: 1016862-04-6
M. Wt: 307.16 g/mol
InChI Key: YVZBJAQYFZPKSF-UHFFFAOYSA-N
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Description

“2-[(3-Bromophenyl)methanesulfonyl]propanoic acid” is a chemical compound with the molecular formula C10H11BrO4S and a molecular weight of 307.16 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrO4S/c1-7(10(12)13)16(14,15)6-8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3,(H,12,13) . This indicates that the compound has a bromophenyl group attached to a methanesulfonyl group, which is further attached to a propanoic acid group .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Organic Synthesis and Catalysis

2-[(3-Bromophenyl)methanesulfonyl]propanoic acid and related compounds have demonstrated utility in organic synthesis, particularly in reactions involving the selective hydrolysis of methanesulfonate esters. This process facilitates the removal of potentially genotoxic alkyl esters of methane sulfonic acid in the production of pharmaceuticals, showcasing its relevance in ensuring the safety and efficacy of drug manufacturing processes (Chan, Cox, & Sinclair, 2008). Additionally, the compound has been implicated in the one-pot synthesis of benzoxazoles, providing an efficient route to synthesize these compounds directly from carboxylic acids, which are significant in various chemical research and pharmaceutical applications (Kumar, Rudrawar, & Chakraborti, 2008).

Environmental Chemistry

In environmental chemistry, derivatives of this compound have been studied for their roles in oxidation reactions. Specifically, research into the oxidation of methanesulfinic acid by hydroxyl radicals has provided insights into the formation and behavior of methanesulfonyl radicals in the absence and presence of dioxygen. These studies are crucial for understanding the environmental fate of sulfur-containing compounds and their potential impact on atmospheric chemistry (Flyunt, Makogon, Schuchmann, Asmus, & Sonntag, 2001).

Industrial Applications

Methanesulfonic acid, a related compound, serves as a catalyst in the production of linear alkylbenzenes, highlighting its industrial importance. The process demonstrates high selectivity and the potential for recycling the catalyst, indicating its environmental and economic benefits (Luong, Petre, Hoelderich, Commarieu, Laffitte, Espeillac, & Souchet, 2004). Furthermore, the synthesis of sulfone-containing tetrasubstituted carbon stereocenters using methanesulfonylation highlights the utility of these compounds in creating complex organic structures with potential applications in medicinal chemistry and drug development (Zhou, Tian, Zhou, Wang, Ren, & Liu, 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[(3-bromophenyl)methylsulfonyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4S/c1-7(10(12)13)16(14,15)6-8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZBJAQYFZPKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)S(=O)(=O)CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-Bromophenyl)methanesulfonyl]propanoic acid
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